5(6)-Carboxytetramethylrhodamine succinimidyl ester
5(6)-Carboxytetramethylrhodamine succinimidyl ester
Brand Name:
Vulcanchem
CAS No.:
150408-83-6
VCID:
VC0133114
InChI:
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3
SMILES:
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C
Molecular Formula:
C29H25N3O7
Molecular Weight:
527.5 g/mol
5(6)-Carboxytetramethylrhodamine succinimidyl ester
CAS No.: 150408-83-6
Main Products
VCID: VC0133114
Molecular Formula: C29H25N3O7
Molecular Weight: 527.5 g/mol
CAS No. | 150408-83-6 |
---|---|
Product Name | 5(6)-Carboxytetramethylrhodamine succinimidyl ester |
Molecular Formula | C29H25N3O7 |
Molecular Weight | 527.5 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
Standard InChI | InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |
Standard InChIKey | CXYYHBMOVJJZTD-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
PubChem Compound | 12142572 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume